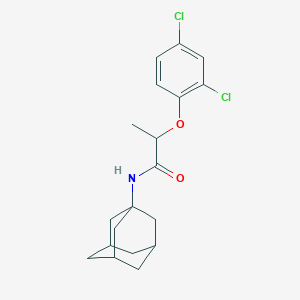
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AAD-12, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology. AAD-12 is a herbicide that has been shown to be effective against a broad range of weeds, making it a promising alternative to traditional herbicides that often have limited efficacy and pose environmental risks. In addition to its use as a herbicide, AAD-12 has also been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
Wirkmechanismus
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. This leads to DNA damage and ultimately, the death of the cancer cell.
Biochemical and Physiological Effects:
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In plants, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide inhibits the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide inhibits the activity of topoisomerase II, leading to DNA damage and cell death. In addition, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments include its broad-spectrum activity against a range of weeds and its potential therapeutic properties, particularly as an anti-cancer agent. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide is also relatively easy to synthesize and has been shown to be cost-effective for large-scale production. However, there are also limitations to using N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments. For example, its mechanism of action may not be well understood in certain systems, and it may have unintended effects on non-target organisms.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations and delivery systems for N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide's potential as an anti-cancer agent, particularly in combination with other therapies. In addition, further research is needed to fully understand the mechanism of action of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in different systems and to identify any potential unintended effects on non-target organisms.
Synthesemethoden
The synthesis of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide involves several steps, starting with the reaction of adamantylamine with 2,4-dichlorophenol to form N-1-adamantyl-2,4-dichlorophenylamine. This intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to produce N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide. The synthesis process has been optimized to improve the yield and purity of the final product, making it more cost-effective and efficient for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential applications in agriculture, particularly as a herbicide. It has been shown to be effective against a broad range of weeds, including those that are resistant to other herbicides. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant.
In addition to its use as a herbicide, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-11(24-17-3-2-15(20)7-16(17)21)18(23)22-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFJLVEGHRWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
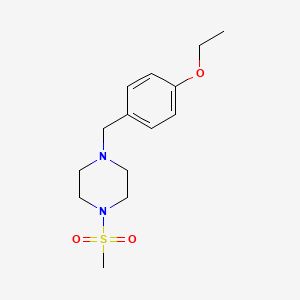
![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
amino]benzamide](/img/structure/B4935983.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)
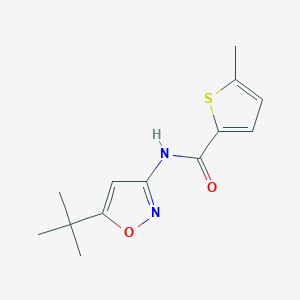
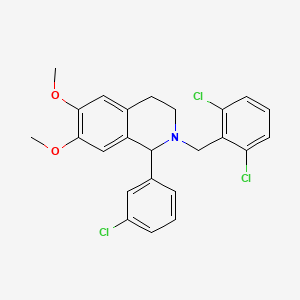
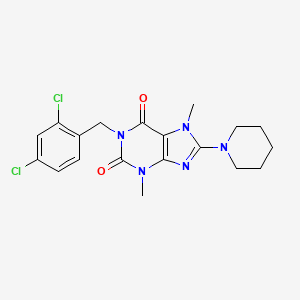

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)